N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE
Description
N-(2,1,3-Benzothiadiazol-4-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a synthetic small molecule characterized by a benzothiadiazole core fused with an azetidine ring. The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to conformational rigidity, while the 2-fluorophenoxyacetyl group introduces lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-12-4-1-2-7-15(12)26-10-16(24)23-8-11(9-23)18(25)20-13-5-3-6-14-17(13)22-27-21-14/h1-7,11H,8-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRCOTZZANRGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the azetidine ring and the attachment of the fluorophenoxyacetyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process. Additionally, the use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms, which can change the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce compounds with additional oxygen-containing functional groups, while reduction reactions could yield more hydrogenated derivatives. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Its structural properties make it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: The compound’s stability and reactivity could make it useful in the design of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Its electronic properties could be leveraged in the development of new materials for use in electronics or other high-tech applications.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can influence various pathways within cells, potentially leading to changes in cellular behavior. For example, the compound might bind to specific proteins or enzymes, altering their activity and thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole/Benzothiadiazole Family
Compound A : 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
- Structure : Benzothiazole core (with a fluorine substituent at position 4) linked to an azetidine-3-carboxylic acid group.
- Molecular Formula : C₁₁H₉FN₂O₂S .
- Molecular Weight : 252.26 g/mol .
- Key Differences: Heterocycle: Benzothiazole (1,3-benzothiazole) vs. benzothiadiazole (2,1,3-benzothiadiazole). Benzothiadiazoles exhibit distinct electronic properties due to the additional nitrogen atom, enhancing electron-deficient character. Substituents: The target compound features a 2-fluorophenoxyacetyl group, whereas Compound A has a carboxylic acid at the azetidine position. This difference impacts solubility (carboxylic acid improves hydrophilicity) and target binding (acetyl group may enhance membrane permeability).
Compound B : (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Structure : A β-lactam antibiotic analogue with a bicyclic core and phenylacetamido substituents .
- Key Differences :
- Core Structure : The β-lactam ring in Compound B contrasts sharply with the azetidine-benzothiadiazole system of the target compound. β-lactams are mechanistically associated with penicillin-binding proteins (PBPs), while benzothiadiazoles are more commonly linked to kinase or protease inhibition.
- Bioactivity : Compound B’s antibacterial activity is unrelated to the hypothesized targets of the benzothiadiazole derivative.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound* | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~420 g/mol† | 252.26 g/mol | ~600 g/mol |
| LogP (Predicted) | ~3.2‡ | ~1.8 | ~1.5 |
| Hydrogen Bond Donors | 2 | 2 | 5 |
| Hydrogen Bond Acceptors | 6 | 4 | 9 |
*Estimated based on structural analysis. †Calculated from hypothetical formula C₁₈H₁₄FN₃O₃S. ‡Higher lipophilicity due to the 2-fluorophenoxy group.
Biological Activity
N-(2,1,3-Benzothiadiazol-4-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H15N3O2S
- Molecular Weight : 329.4398 g/mol
- CAS Number : 1206999-02-1
The presence of the benzothiadiazole moiety is significant for its biological activity, as this structure is often associated with various pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance, compounds similar in structure to this compound have shown promising results against various cancer cell lines.
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.194 |
| Compound B | A549 (Lung) | 0.171 |
| This compound | TBD | TBD |
The exact IC50 values for this compound are yet to be determined in specific studies but are anticipated to be comparable to those of related compounds.
The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as BRAF and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that benzothiadiazole derivatives can induce apoptosis in cancer cells. This process involves the activation of caspases and other apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Preliminary data suggest that these compounds can cause cell cycle arrest at various phases (G0-G1 or G2-M), thereby inhibiting cancer cell proliferation.
Study on Anticancer Efficacy
A study published in MDPI examined the anticancer efficacy of several benzothiadiazole derivatives. The findings indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells and A549 lung cancer cells with IC50 values ranging from 0.171 to 0.194 μM .
Comparative Analysis
In another study focusing on structural analogs, it was found that modifications to the benzothiadiazole core could enhance biological activity significantly. For example, introducing fluorine atoms or altering side chains resulted in improved potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
